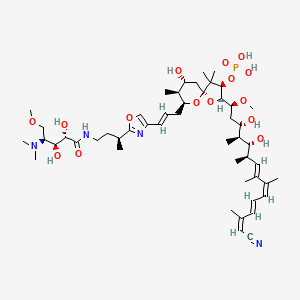
Calyculin E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calyculin E is a natural product isolated from the marine sponge Discodermia calyx. It belongs to the calyculin family, which are known for their potent cytotoxic properties. These compounds are strong inhibitors of protein phosphatases, particularly serine/threonine protein phosphatases 1 and 2A
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of calyculin E involves complex organic reactions due to its densely functionalized structure. The synthetic route typically includes the formation of multiple stereocenters and the incorporation of various functional groups. Key steps often involve aldol reactions, Wittig reactions, and macrolactonization . The reaction conditions are meticulously controlled to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. Currently, it is primarily obtained through extraction from its natural source, the marine sponge Discodermia calyx. Advances in biotechnology and synthetic biology may offer future methods for large-scale production, such as the use of engineered microbial systems to produce this compound through biosynthetic pathways .
化学反应分析
Types of Reactions
Calyculin E undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Functional groups in this compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of carbonyl groups can yield alcohols .
科学研究应用
Calyculin E has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study enzyme inhibition and protein phosphatase activity.
Biology: this compound is employed in cell biology to investigate cell cycle regulation and signal transduction pathways.
Medicine: Due to its potent cytotoxicity, it is explored as a potential anti-cancer agent.
作用机制
Calyculin E exerts its effects primarily through the inhibition of serine/threonine protein phosphatases 1 and 2A. By inhibiting these enzymes, this compound disrupts the dephosphorylation of key proteins involved in cell cycle regulation and signal transduction. This leads to alterations in cellular processes such as mitosis and apoptosis .
相似化合物的比较
Similar Compounds
Calyculin E is part of a family of compounds that includes calyculin A, calyculin B, and calyculin C. These compounds share similar structures and biological activities but differ in their specific functional groups and stereochemistry .
Uniqueness
What sets this compound apart from its analogs is its unique combination of functional groups and stereochemistry, which may confer distinct biological activities and potency. This uniqueness makes it a valuable tool for studying protein phosphatase inhibition and its effects on cellular processes .
属性
CAS 编号 |
133445-05-3 |
|---|---|
分子式 |
C50H81N4O15P |
分子量 |
1009.2 g/mol |
IUPAC 名称 |
[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9Z,11E,13Z)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C50H81N4O15P/c1-29(20-22-51)16-14-17-30(2)32(4)24-33(5)42(57)35(7)38(55)25-41(65-13)45-46(69-70(61,62)63)49(8,9)50(68-45)26-39(56)34(6)40(67-50)19-15-18-36-27-66-48(53-36)31(3)21-23-52-47(60)44(59)43(58)37(28-64-12)54(10)11/h14-18,20,24,27,31,33-35,37-46,55-59H,19,21,23,25-26,28H2,1-13H3,(H,52,60)(H2,61,62,63)/b16-14+,18-15+,29-20-,30-17-,32-24+/t31-,33+,34-,35-,37-,38-,39+,40-,41-,42+,43-,44-,45+,46-,50+/m0/s1 |
InChI 键 |
FKAWLXNLHHIHLA-MJRDKPGKSA-N |
手性 SMILES |
C[C@H]1[C@@H](C[C@@]2(C([C@H]([C@H](O2)[C@H](C[C@@H]([C@H](C)[C@@H]([C@H](C)/C=C(\C)/C(=C\C=C\C(=C/C#N)\C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)[C@@H](C)CCNC(=O)[C@H]([C@H]([C@H](COC)N(C)C)O)O)O |
规范 SMILES |
CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


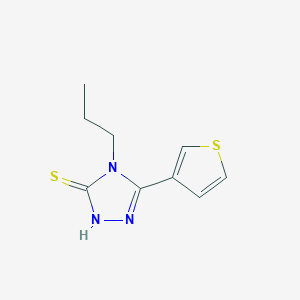
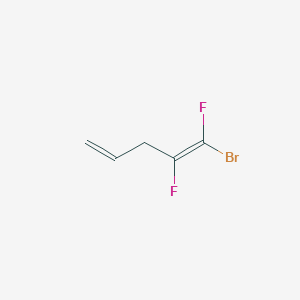

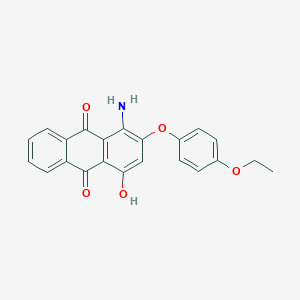
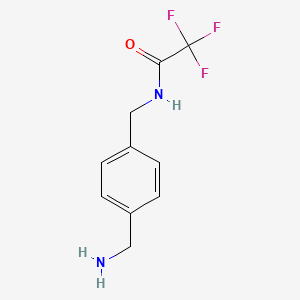
![4-Chloropyrimido[4,5-d]pyrimidine](/img/structure/B13149407.png)
![7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium](/img/structure/B13149420.png)
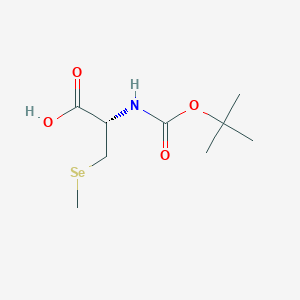
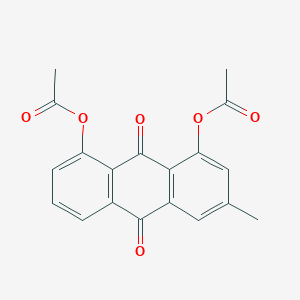
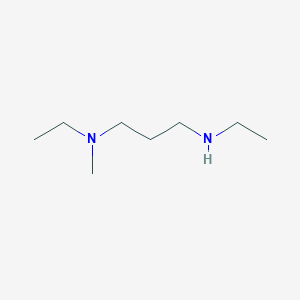

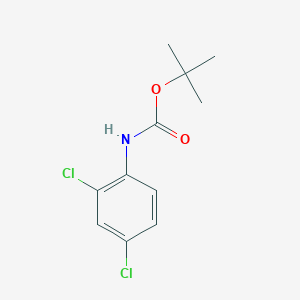
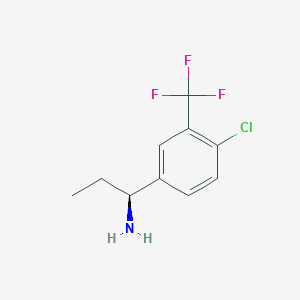
![8-(9,9'-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene](/img/structure/B13149469.png)
